ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
The synthesis of ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The condensation of diamines with aldehydes or carboxylic acids in the presence of catalysts such as FeCl3 or under aerial oxidation.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the imidazopyridine core.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the desired heterocyclic structure.
Chemical Reactions Analysis
Ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to modulate various biological targets, including GABA receptors and enzymes involved in metabolic pathways.
Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anticancer properties.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate can be compared with other imidazopyridine derivatives:
Imidazo[4,5-b]pyridine: This compound has similar structural features but differs in the position of the nitrogen atoms, leading to different biological activities.
Imidazo[1,2-a]pyridine: Another isomeric form with distinct pharmacological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
85731-50-6 |
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Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C21H17N3O2/c1-2-26-21(25)19-16(14-9-5-3-6-10-14)18-20(23-13-22-18)17(24-19)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,22,23) |
InChI Key |
SWUSXJQJIIUDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=C1C3=CC=CC=C3)N=CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
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